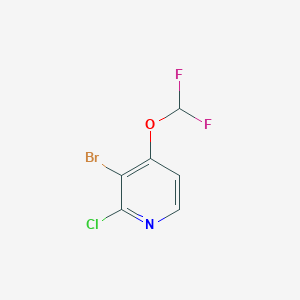

3-Bromo-2-chloro-4-(difluoromethoxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

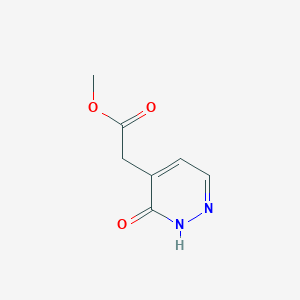

“3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” is an organic compound with the molecular formula C6H3BrClF2NO . It is a colorless or pale yellow solid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with bromo, chloro, and difluoromethoxy substituents . The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for a similar molecule using the B3LYP/6-311++G (d,p) level of theory .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 258.45 . The compound is stored in an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research in the field of organic synthesis often involves the development of novel methodologies for constructing complex molecules. For example, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of various pyridine derivatives, demonstrating the utility of halopyridines as versatile intermediates in organic synthesis (Ding Yuqiang, 2011). Similarly, the synthesis of key intermediates for herbicides showcases the application of chloro- and bromo-pyridine derivatives in agrochemical research (Zuo Hang-dong, 2010).

Regioselective Functionalization

The concept of regioexhaustive functionalization is significant in the context of halopyridines, where specific derivatives have been functionalized to obtain carboxylic acids, demonstrating the potential for selective modification of pyridine rings. This approach is crucial for the development of pharmaceuticals and agrochemicals (F. Cottet et al., 2004).

Material Science and Engineering

Pyridine derivatives are pivotal in material science, particularly in the development of new materials with novel properties. The manipulation of pyridine and its halogenated derivatives can lead to the synthesis of compounds with specific electronic and structural characteristics, useful in various applications ranging from electronics to pharmaceuticals.

Drug Impurity Synthesis

The synthesis of impurities introduced in drug compounds is crucial for drug development and quality control. Research in this area helps in identifying and quantifying potential impurities that could affect the efficacy and safety of pharmaceuticals. Studies on the synthesis of related impurities provide a basis for understanding the chemical stability and reactivity of drug molecules (Li Xing-yu, 2015).

Safety and Hazards

“3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Wirkmechanismus

The bromo, chloro, and difluoromethoxy groups on the pyridine ring can potentially interact with various biological targets, but the exact targets and mode of action would depend on the specific context of the biological system being studied. The compound’s interaction with its targets could lead to changes in biochemical pathways, but without specific studies, it’s hard to predict the exact pathways affected .

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the compound’s chemical properties, including its size, charge, lipophilicity, and the presence of functional groups. For instance, the presence of halogens (bromine and chlorine) and the difluoromethoxy group could affect the compound’s lipophilicity and thus its absorption and distribution .

The molecular and cellular effects of the compound’s action, as well as how environmental factors influence its action, efficacy, and stability, would also need to be determined through specific experimental studies .

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-4-(difluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2NO/c7-4-3(12-6(9)10)1-2-11-5(4)8/h1-2,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPNMARLFKSZIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2634643.png)

![N-(4-methoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2634647.png)

![12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2634650.png)

![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2634652.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2634658.png)

![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide](/img/structure/B2634659.png)

![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)